8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester is an organic compound with the molecular formula C16H28O2 and a molecular weight of 252.392 g/mol . This compound is known for its unique structure, which includes a long carbon chain with multiple double bonds and a carboxylic acid ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester typically involves the esterification of 8-Methyl-4-propyl-2,6-decadienoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include strong acids or bases, specific oxidizing or reducing agents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: Researchers use it to investigate the metabolic pathways of esters in biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor for synthesizing bioactive molecules.
Industry: This compound is used in the production of fragrances and flavorings due to its unique scent profile.
Wirkmechanismus
The mechanism by which 8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may undergo enzymatic hydrolysis to release the corresponding acid and ethanol, which can then participate in various metabolic processes. The ester group can also interact with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester can be compared with other similar compounds, such as:
2,4-Decadienoic acid ethyl ester: This compound has a similar structure but lacks the methyl and propyl substituents, resulting in different chemical properties and applications.
Ethyl 2,4-decadienoate: Another similar compound with variations in the position and configuration of double bonds, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific substituents and double bond configuration, which confer unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
56771-51-8 |
---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
ethyl 8-methyl-4-propyldeca-2,6-dienoate |
InChI |
InChI=1S/C16H28O2/c1-5-9-15(11-8-10-14(4)6-2)12-13-16(17)18-7-3/h8,10,12-15H,5-7,9,11H2,1-4H3 |
InChI-Schlüssel |
BWSDHEJWVGWNQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC=CC(C)CC)C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.